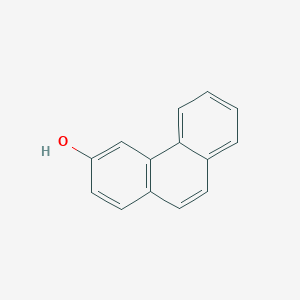

3-Phenanthrol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052723 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-87-8 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Phenanthrol and Its Derivatives

Historical and Contemporary Approaches to Phenanthrol Synthesis

The synthesis of the core phenanthrene (B1679779) scaffold has been a subject of extensive research, paving the way for the preparation of its hydroxylated derivatives.

Classical methods for the synthesis of phenanthrenes, which can be subsequently converted to phenanthrols, often involve the construction of the tricyclic ring system from simpler aromatic precursors. Two of the most notable historical methods are the Haworth synthesis and the Pschorr cyclization.

The Haworth synthesis is a multi-step process that typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride. spcmc.ac.inquimicaorganica.org This is followed by a series of reduction and cyclization steps to build the third aromatic ring. chemistry-online.comaskfilo.com While effective for producing the phenanthrene skeleton, achieving specific substitution patterns, such as a hydroxyl group at the 3-position, can be challenging and often requires the use of appropriately substituted starting materials or subsequent functionalization reactions, which may lack regioselectivity. spcmc.ac.in

The Pschorr cyclization , another cornerstone of classical phenanthrene synthesis, involves the intramolecular cyclization of a diazotized o-amino-stilbene derivative. wikipedia.orgthieme.de This reaction proceeds via a radical mechanism and can be a powerful tool for forming the phenanthrene nucleus. researchgate.netorganic-chemistry.org The substitution pattern of the final phenanthrene product is dictated by the substituents on the stilbene precursor. thieme.de Therefore, the synthesis of 3-phenanthrol via this method would necessitate a precursor with a hydroxyl or a protected hydroxyl group at the appropriate position on the aromatic ring.

| Reaction Name | Starting Materials | Key Steps | Potential for this compound Synthesis |

| Haworth Synthesis | Naphthalene, Succinic anhydride | Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction, Cyclization, Dehydrogenation | Requires substituted naphthalene precursor or subsequent functionalization. |

| Pschorr Cyclization | o-amino-stilbene derivative | Diazotization, Intramolecular radical cyclization | Requires appropriately substituted stilbene precursor. |

Contemporary organic synthesis has seen a paradigm shift towards more efficient and selective methods, with a strong emphasis on catalytic C-H bond functionalization. These modern strategies offer the potential for direct introduction of functional groups onto the phenanthrene core, bypassing the need for multi-step classical syntheses.

Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of aromatic compounds. nih.govorganic-chemistry.org The direct C-H hydroxylation of phenanthrene to produce phenanthrols is an attractive but challenging transformation. Achieving regioselectivity, particularly for the 3-position, is a significant hurdle due to the multiple reactive sites on the phenanthrene nucleus. Research in this area is ongoing, with a focus on designing specific ligands and reaction conditions to control the position of hydroxylation. rsc.orgresearchgate.netdntb.gov.ua

Other modern approaches include photocatalyzed reactions and other transition-metal-catalyzed cross-coupling and annulation reactions, which provide novel pathways to functionalized phenanthrenes. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires strategies that can precisely control the position of the hydroxyl group. This can be achieved either by introducing the hydroxyl group onto a pre-existing phenanthrene skeleton with high regioselectivity or by constructing the phenanthrene ring from a precursor that already contains the hydroxyl group or a protected form of it.

Direct regioselective hydroxylation of phenanthrene at the 3-position remains a formidable challenge in synthetic chemistry. The electron density distribution in the phenanthrene ring system does not overwhelmingly favor electrophilic or nucleophilic attack at the 3-position over other sites. Therefore, direct methods often lead to mixtures of isomers.

An alternative, more controlled approach involves the synthesis of a phenanthrene derivative with a functional group at the 3-position that can be readily converted to a hydroxyl group. For instance, the synthesis of 3-aminophenanthrene, followed by diazotization and subsequent hydrolysis, could potentially yield this compound.

A more reliable strategy for the synthesis of this compound involves the use of precursors where the hydroxyl group (or a protected version) is incorporated at the desired position before the final phenanthrene ring system is formed.

One common tactic is the synthesis of a methoxy-substituted phenanthrene, such as 3-methoxyphenanthrene, which can then be demethylated to yield this compound. The demethylation can be achieved using various reagents, such as hydrobromic acid. This precursor-based approach shifts the challenge of regioselectivity to the synthesis of the substituted precursor.

Benzannulation reactions, which involve the formation of a new benzene ring fused to an existing ring system, are a powerful strategy for constructing polycyclic aromatic hydrocarbons. In the context of this compound synthesis, this would involve the reaction of precursors that, upon cyclization, directly form the phenanthrene skeleton with a protected hydroxyl group at the 3-position.

For example, a suitably substituted biphenyl derivative could undergo an intramolecular cyclization to form the third ring. If one of the phenyl rings in the biphenyl precursor contains a protected hydroxyl group (e.g., a methoxy or benzyloxy group) at the meta-position relative to the point of cyclization, this would lead to the formation of a protected this compound intermediate. Subsequent deprotection would then yield the final product. The success of this approach hinges on the ability to synthesize the required substituted precursors and to control the regiochemistry of the benzannulation step. rsc.orgnih.gov

Precursor-Based Synthetic Routes to this compound

Synthesis of Halogenated Phenanthrols as Precursors (e.g., 2,4,9-Trichloro-3-phenanthrol)

The synthesis of halogenated phenanthrols, such as 2,4,9-trichloro-3-phenanthrol, serves as a critical step for creating more complex derivatives. A documented multi-step synthesis pathway begins with ethyl 3,5-dichloro-4-hydroxybenzoate and proceeds through a Pschorr cyclization reaction to form the phenanthrene core. acs.org

The process involves the following key transformations:

This acid is then condensed with o-nitrobenzaldehyde to produce an arylcinnamic acid, which is subsequently reduced to its corresponding amine. acs.org

The amine undergoes cyclization to form 2,4-dichloro-3-methoxyphenanthrene-10-carboxylic acid. acs.org

Decarboxylation is achieved by heating this intermediate in quinoline, yielding 2,4-dichloro-3-methoxyphenanthrene. acs.org

The methoxy group is cleaved using pyridine hydrochloride to afford 2,4-dichloro-3-phenanthrol. acs.org

Finally, chlorination of this phenanthrol yields the target compound, 2,4,9-trichloro-3-phenanthrol. acs.org This confirms the location of the chlorine atoms on the phenanthrene ring. acs.org

Asymmetric Synthesis and Enantioselective Approaches

The production of specific enantiomers of phenanthrol derivatives is crucial for applications where chirality is key. Asymmetric synthesis methodologies, including enantioselective catalysis and the use of chiral auxiliaries, are central to achieving this goal.

A significant challenge in synthetic chemistry is the enantioselective hydrogenation of arenols due to their aromaticity. nih.gov However, a highly efficient ruthenium-catalyzed enantioselective hydrogenation of 9-phenanthrols has been developed. nih.gov This method provides access to a variety of chiral 9,10-dihydrophenanthren-9-ols under mild conditions. nih.gov

The reaction proceeds by trapping unstable keto tautomers that are generated in situ through a base-promoted tautomerization of the 9-phenanthrols. nih.gov The subsequent asymmetric hydrogenation is catalyzed by a ruthenium complex, yielding the chiral product with high efficiency and stereoselectivity. nih.gov This process has been shown to achieve yields of up to 98% and greater than 99% enantiomeric excess (ee). nih.gov

Ruthenium-Catalyzed Hydrogenation of 9-Phenanthrols

| Parameter | Result | Reference |

|---|---|---|

| Catalyst | Ruthenium-based complex | nih.gov |

| Substrate | 9-Phenanthrols | nih.gov |

| Product | Chiral 9,10-dihydrophenanthren-9-ols | nih.gov |

| Maximum Yield | up to 98% | nih.gov |

| Maximum Enantioselectivity (ee) | >99% | nih.gov |

| Mechanism | Base-promoted tautomerization followed by asymmetric hydrogenation of the keto tautomer | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of a desired stereoisomer. wikipedia.org The auxiliary guides the synthetic process and is then removed, often with the potential for recovery and reuse.

Commonly used chiral auxiliaries include:

Oxazolidinones : Popularized by David Evans, these auxiliaries are effective in directing stereoselective transformations such as aldol reactions and alkylations.

Pseudoephedrine : This compound can be used to form chiral amides, where the methyl group directs the stereochemistry of subsequent additions to the enolate. wikipedia.org

trans-2-Phenyl-1-cyclohexanol : Introduced by J. K. Whitesell, this auxiliary has been used in ene reactions. wikipedia.org

In ligand-mediated synthesis, chiral ligands coordinate to a metal catalyst to create a chiral environment, influencing the stereoselectivity of the reaction. This approach has been successfully applied to various transformations, including Diels-Alder reactions and alkylzinc additions. sfu.ca The development of novel chiral ligands, such as those derived from amino alcohols and Schiff bases, continues to expand the scope of asymmetric catalysis. sfu.ca

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing sustainable manufacturing processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. nih.govnih.gov

A major source of chemical waste comes from the use of traditional organic solvents, which are often toxic, volatile, and derived from fossil fuels. nih.govjddhs.com Green chemistry promotes the use of safer, more environmentally benign alternatives. researchgate.net

Key eco-friendly solvents include:

Water : An ideal solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net

Supercritical Fluids : Supercritical carbon dioxide (CO₂), for example, can replace conventional organic solvents, minimizing waste. jddhs.com

Ionic Liquids : These salts are non-volatile and can often be recycled, reducing air pollution. jddhs.com

Bio-based Solvents : Derived from renewable resources, these solvents offer a more sustainable option. jddhs.com

Solvent-free reactions, where reagents are mixed directly without a solvent, represent an ideal scenario for waste reduction and are gaining traction in chemical synthesis. jddhs.com

Catalysis is a fundamental pillar of green chemistry, as catalysts can improve reaction efficiency and reduce waste by enabling alternative reaction pathways. nih.gov Sustainable catalysis focuses on developing catalysts that are environmentally friendly and economically viable. sciltp.com

Approaches to sustainable catalysis include:

Biocatalysis : The use of enzymes as catalysts offers numerous advantages. nih.gov Enzymes are derived from renewable sources, are biodegradable, and operate under mild conditions, which reduces energy consumption. nih.gov

Earth-Abundant Metal Catalysts : Many conventional catalysts rely on precious metals, which are expensive and have a significant environmental footprint. cmu.edu Research is increasingly focused on using catalysts based on earth-abundant and less toxic metals like iron and copper as greener alternatives. cmu.edu

Heterogeneous Catalysis : Developing catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction) simplifies their recovery and reuse. sciencedaily.com This is crucial for reducing waste and improving the economic feasibility of a process. sciencedaily.com For instance, novel heterogeneous geminal atom catalysts have been shown to have a carbon footprint that is 10 times lower than conventional catalysts in certain reactions. sciencedaily.com

These sustainable catalytic strategies are vital for the future of chemical manufacturing, paving the way for greener and more efficient production of complex molecules like phenanthrols. sciltp.comsciencedaily.com

Compound Index

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 3 Phenanthrol

Mechanistic Investigations of Phenanthrene (B1679779) Biotransformation Leading to Phenanthrols

The biotransformation of phenanthrene by various organisms, including fungi and bacteria, can lead to the formation of several hydroxylated metabolites, including 3-phenanthrol. These processes often involve enzymatic reactions that introduce oxygen atoms into the aromatic ring structure.

Cytochrome P-450 Monooxygenase and Epoxide Hydrolase Pathways

A significant pathway for phenanthrene biotransformation in many organisms, particularly fungi and some bacteria, involves the action of cytochrome P-450 monooxygenases and epoxide hydrolases. Cytochrome P-450 monooxygenases catalyze the initial oxidation of phenanthrene, often at specific positions on the aromatic rings, to form arene oxides. ethz.chasm.org These arene oxides are then substrates for epoxide hydrolases, which catalyze the hydration of the epoxide ring to form trans-dihydrodiols. ethz.chasm.org However, phenanthrols, including this compound, can also be formed through this pathway, likely via the rearrangement of these arene oxides. ethz.ch Studies with fungi like Cunninghamella elegans and Phanerochaete chrysosporium have demonstrated the involvement of cytochrome P-450 and epoxide hydrolase in the formation of various phenanthrols, including 1-, 2-, 3-, 4-, and 9-phenanthrols, alongside trans-dihydrodiols. ethz.chasm.orgasm.org The regiospecificity of this enzymatic attack can vary between different organisms. asm.orgethz.ch For instance, C. elegans primarily produces the trans-1,2-dihydrodiol and smaller amounts of the trans-3,4-dihydrodiol, with no reported metabolism at the 9,10-positions in some studies, while other fungi like Pleurotus ostreatus and Phanerochaete chrysosporium produce trans-9,10-dihydrodiol. asm.orgethz.ch The formation of phenanthrols suggests an alternative fate for the arene oxide intermediate besides hydration to a dihydrodiol.

Formation via Rearrangement of Arene Oxides

The formation of phenanthrols from phenanthrene biotransformation is often linked to the rearrangement of arene oxide intermediates. Arene oxides are known to be chemically reactive and can undergo spontaneous or enzyme-catalyzed rearrangement to form phenols (hydroxylated aromatic compounds). youtube.com This rearrangement, sometimes referred to as the NIH shift in biological systems, involves the migration of a hydrogen atom or another substituent. youtube.com In the context of phenanthrene metabolism, an arene oxide formed by cytochrome P-450 action can rearrange to yield a phenanthrol. ethz.ch The specific phenanthrol isomer formed (e.g., this compound) depends on the position of the epoxide ring in the arene oxide precursor and the subsequent rearrangement pathway. While the search results confirm the link between arene oxides and phenanthrol formation, detailed mechanisms specifically illustrating the rearrangement of a phenanthrene arene oxide to yield this compound were not explicitly provided. However, the general principle of arene oxide rearrangement to phenols is well-established. youtube.comechemi.comstackexchange.com

Role of Fungal Enzymes in Phenanthrol Formation

Fungi, particularly nonligninolytic fungi, are well-known for their ability to cometabolize PAHs like phenanthrene, leading to the formation of hydroxylated products including phenanthrols. ethz.chasm.org Unlike bacteria that may utilize phenanthrene as a sole carbon source, fungi often transform it through processes linked to their general metabolic machinery, such as the cytochrome P-450 monooxygenase and epoxide hydrolase systems. ethz.chasm.org Studies on Phanerochaete chrysosporium have identified this compound, along with other phenanthrol isomers (9-phenanthrol and 4-phenanthrol) and dihydrodiols, as metabolites of phenanthrene. asm.org This suggests that fungal enzymatic systems are directly involved in the hydroxylation of phenanthrene leading to the formation of this compound. The specific enzymes and precise mechanisms can vary between different fungal species and even depend on the growth conditions (e.g., ligninolytic vs. non-ligninolytic). ethz.chasm.org While lignin peroxidases produced by some white-rot fungi can be involved in PAH degradation, studies on P. chrysosporium suggest that phenanthrene metabolism leading to phenanthrols and dihydrodiols under non-ligninolytic conditions primarily involves monooxygenase and epoxide hydrolase activity. asm.org

Oxidation and Reduction Mechanisms

Phenanthrols, once formed, can undergo further transformations through oxidation or reduction reactions.

Peroxidase-Catalyzed Oxidation Studies (e.g., of 9-Phenanthrol)

Peroxidases are enzymes that catalyze oxidation reactions using hydrogen peroxide or other peroxides as electron acceptors. Studies have investigated the peroxidase-catalyzed oxidation of phenanthrols, particularly 9-phenanthrol. mdpi.comresearchgate.netresearchgate.net These studies provide insights into the potential fate of phenanthrols in biological and environmental systems where peroxidases are present. For example, research on fungal peroxidase-catalyzed oxidation of 9-phenanthrol has examined the kinetics of the process and the effect of factors like biosurfactants. mdpi.comresearchgate.netresearchgate.net The mechanism typically involves the peroxidase enzyme being oxidized by hydrogen peroxide to a high-oxidation state intermediate (Compound I), which then oxidizes the substrate (e.g., 9-phenanthrol) through one-electron transfer steps, often leading to the formation of radical intermediates. mdpi.commdpi.com These radicals can then undergo further reactions, such as coupling to form oligomers or polymers. mdpi.com While these studies specifically focus on 9-phenanthrol, similar oxidative mechanisms catalyzed by peroxidases could potentially apply to this compound, given their structural similarity as phenanthrol isomers.

Kinetic studies of 9-phenanthrol oxidation catalyzed by fungal peroxidase in the presence of the biosurfactant escin have provided quantitative data on the reaction rates. For instance, a study reported mean values for the second-order rate constants (k₂) and (k₃) for the reaction of 9-phenanthrol with the ferryl compounds of the peroxidase (Compound I and Compound II) to be approximately 3.1 ± 0.1 × 10⁷ mol⁻¹ L s⁻¹ when escin concentrations varied between 0 and 0.2 mmol L⁻¹. mdpi.com These studies also highlighted the issue of enzyme inactivation during the oxidation process, which can be influenced by the presence of biosurfactants. mdpi.comresearchgate.net

Kinetic Studies of Oxidative Processes

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving phenanthrols. As mentioned in the previous section, kinetic parameters for the peroxidase-catalyzed oxidation of 9-phenanthrol have been determined. mdpi.comresearchgate.netresearchgate.net These studies typically involve monitoring the decrease in substrate concentration or the increase in product concentration over time under controlled conditions. The data obtained from kinetic studies can help elucidate the elementary steps involved in the reaction mechanism and determine the rate constants for each step. While specific detailed kinetic studies focusing solely on the oxidation or reduction of this compound were not prominently found in the search results, the principles and methodologies used in the kinetic studies of 9-phenanthrol oxidation are generally applicable to investigating the oxidative processes of other phenanthrol isomers, including this compound. The rate of such reactions would depend on factors such as the specific oxidant or reductant, the presence of catalysts (like enzymes), pH, temperature, and the concentration of the reactants.

Table 1: Kinetic Parameters for Fungal Peroxidase-Catalyzed 9-Phenanthrol Oxidation (Example Data)

| Parameter | Value (mol⁻¹ L s⁻¹) | Conditions | Source |

| k₂ | 3.1 ± 0.1 x 10⁷ | pH 5.5, 25 °C, Escin (0-0.2 mmol L⁻¹) | mdpi.com |

| k₃ | 3.1 ± 0.1 x 10⁷ | pH 5.5, 25 °C, Escin (0-0.2 mmol L⁻¹) | mdpi.com |

Note: These values represent mean second-order rate constants for the reaction of 9-phenanthrol with Compound I (k₂) and Compound II (k₃) of the peroxidase.

Reduction mechanisms involving phenanthrols were not extensively detailed in the provided search results. While the reduction of other phenanthrene derivatives or related aromatic compounds like 1,10-phenanthroline (B135089) have been studied, specific reduction pathways for this compound were not a primary focus of the search results. sci-hub.secdnsciencepub.comresearchgate.netunn.edu.ng

Photochemical Reaction Mechanisms of Phenanthrene and its Hydroxylated Derivatives

Photochemical reactions are initiated by the absorption of light, which excites a molecule from its ground electronic state to a higher energy excited state wordpress.comchemistrytalk.org. This excited state can then undergo various processes, including fluorescence, phosphorescence, energy transfer, or chemical reactions wordpress.comnowgonggirlscollege.co.in. The specific photochemical pathways depend on the nature of the excited state and the surrounding environment msu.edu.

Studies on the photochemistry of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and their derivatives are relevant due to their environmental prevalence and potential transformations under sunlight du.eduresearchgate.net. While direct photochemical mechanisms of this compound are not extensively detailed in the provided search results, research on related phenanthrene compounds and hydroxylated PAHs offers insights into potential pathways.

For instance, the photoamination of phenanthrene with amines in the presence of a sensitizer like m-dicyanobenzene is initiated by electron transfer from the excited singlet state of phenanthrene to the sensitizer, generating a phenanthrene cation radical psu.edu. This cation radical then undergoes nucleophilic addition with the amine psu.edu. The rate constant for this addition is dependent on the amine structure psu.edu. This suggests that hydroxylated phenanthrenes like this compound, with their electron-donating hydroxyl group, could also participate in photoinduced electron transfer processes, potentially leading to radical intermediates and subsequent reactions.

Another relevant area is the photo-oxidation of PAHs, which can lead to the formation of oxygenated products, including hydroxylated and quinone derivatives du.edu. Studies on naphthalene and anthracene indicate that their photo-oxidation can proceed through pathways involving hydroxylated and quinone intermediates du.edu. While this compound is already hydroxylated, further photo-oxidation could lead to the formation of phenanthrene-3,x-diones or other oxidized species. The presence of oxygen and metal ions can influence these processes by generating reactive oxygen species like hydroxyl radicals and singlet oxygen du.edu.

Research on the photochemistry of phenanthrene in ice and snow has shown that direct photodecay is a primary degradation mechanism, although indirect photodegradation initiated by hydroxyl radicals also plays a role researchgate.net. This highlights the importance of both direct light absorption and the presence of radical species in the environmental photochemistry of phenanthrene derivatives.

Furthermore, studies involving phenanthrene as a modulator in photochemical reactions demonstrate its ability to influence reaction pathways and selectivity under UV irradiation rsc.org. In one case, phenanthrene was shown to suppress a 1,5-H shift pathway, favoring the formation of specific products rsc.org. This suggests that the phenanthrene core in this compound could similarly influence the photochemical reactivity of the molecule.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating reaction mechanisms by providing insights into molecular structures, stabilities of intermediates and transition states, and reaction pathways that may be difficult to study experimentally researchgate.netmdpi.comacs.orgmdpi.com. These methods can help to understand the electronic properties of molecules, predict reactivity, and rationalize experimental observations mdpi.comfrontiersin.org.

Computational studies involving phenanthrene derivatives, although not always specifically focused on this compound, provide valuable information on the application of these methods to this class of compounds. For instance, DFT calculations have been used to study the complexation reactions of phenanthroline derivatives with metal ions, investigating the energetics and structural aspects of the resulting complexes researchgate.netscholarsresearchlibrary.com. These studies demonstrate the capability of DFT to model interactions involving the phenanthrene scaffold.

DFT calculations have also been applied to investigate the mechanisms of reactions where phenanthrene or phenanthroline ligands are involved, such as copper-catalyzed Ullmann-type coupling reactions nih.govmit.edu. These studies have explored different mechanistic pathways, including single-electron transfer (SET) and iodine atom transfer (IAT), and have shown how ligands can influence the favored pathway and selectivity nih.govmit.edu. While this compound is a phenol and not a nitrogen-containing ligand like phenanthroline, these studies illustrate how computational methods can be used to understand the subtle electronic effects that govern reactivity in phenanthrene-containing molecules.

Furthermore, computational studies have been used to explore the potential energy surfaces of photochemical reactions and identify key intermediates and transition states mdpi.comhku.hk. For example, quantum chemical calculations were used to study the role of phenanthrene as a UV-C modulator in a divergent photochemical reaction, helping to understand how it influences the competing reaction pathways rsc.org. Similar approaches could be applied to study the excited states and photochemical reaction mechanisms of this compound.

DFT modeling has also been employed in the study of synthesis and conformational analysis of naphthoxazine-fused phenanthrene derivatives, starting from 9-phenanthrol mdpi.com. These calculations helped in determining the relative stability of intermediates and assigning the regioselectivity of the reactions mdpi.com. This highlights the utility of computational methods in understanding the reaction pathways and outcomes involving hydroxylated phenanthrenes.

Computational studies on C–H activation reactions involving iridium(III) phenanthroline complexes have provided insights into the regioselectivity and transition states of these processes rsc.org. Although this involves a metal complex, it shows how computational chemistry can be used to understand activation mechanisms on aromatic systems.

Advanced Spectroscopic and Analytical Methodologies for 3 Phenanthrol Research

Liquid Chromatography Coupled with Mass Spectrometry (LC/MS/MS) for Phenanthrol Detection

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS) has emerged as a significant analytical tool for the determination of various compounds in complex matrices, offering speed, sensitivity, and selectivity. sci-hub.se This technique is widely employed for the analysis of OH-PAHs, including 3-phenanthrol, in biological samples such as urine. jst.go.jpresearchgate.net

Qualitative and Quantitative Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs)

LC/MS/MS methods are well-established for both the qualitative and quantitative analysis of OH-PAHs. These metabolites serve as important biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous environmental contaminants. sci-hub.sejst.go.jpresearchgate.net Studies have successfully developed and validated LC/MS/MS methods for the simultaneous quantification of multiple urinary OH-PAHs, including 1-hydroxynaphthalene, 2-hydroxynaphthalene, 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, 9-hydroxyphenanthrene, and 1-hydroxypyrene. jst.go.jp

These methods often involve sample preparation steps such as enzymatic hydrolysis of urinary conjugates and solid-phase extraction (SPE) before LC/MS/MS analysis. sci-hub.seresearchgate.netkoreascience.kr The use of electrospray ionization (ESI) in negative ion mode is common for detecting the deprotonated OH-PAH metabolites ([M–H]⁻). sci-hub.se Tandem mass spectrometry allows for selective detection by monitoring specific fragmentation patterns. A characteristic ion fragmentation, the loss of 28 Da from the [M–H]⁻ ion, has been identified for many OH-PAHs, which can be exploited for selective screening using constant neutral loss (CNL) scans. sci-hub.se Selected reaction monitoring (SRM) is also utilized for the tentative identification and sensitive quantification of OH-PAH isomers. sci-hub.se

LC-MS/MS methods have demonstrated excellent linearity and signal-to-noise performance, enabling the sensitive determination of OH-PAHs at low levels in biological samples, even from non-occupationally exposed individuals. sci-hub.se Detection limits for a suite of OH-PAHs have been reported in the range of approximately 0.1–5 pg on column using the LC-SRM method. sci-hub.se Another LC-MS/MS method for phenolic PAH metabolites in urine reported LODs ranging from 0.002 ng/mL to 0.033 ng/mL across different metabolites. researchgate.net

The accuracy and precision of LC-MS/MS methods for OH-PAI analysis in human urine have been evaluated, showing good performance. For instance, a validated method for 16 OH-PAHs in human urine reported accuracies between 90.3% and 118.8% and precisions (relative standard deviations) lower than 10%. koreascience.kr The linearity achieved was satisfactory for all 16 compounds, with a coefficient of determination (r²) higher than 0.99. koreascience.kr

Table 1 summarizes typical performance characteristics of LC/MS/MS methods for OH-PAH analysis based on research findings.

| Performance Characteristic | Range/Value | Analyte Examples | Source |

| Linearity | 3–4 orders of magnitude | Suite of OH-PAHs | sci-hub.se |

| LOD (on column) | ~0.1–5 pg | Suite of OH-PAHs | sci-hub.se |

| LOD (in urine) | 0.002–0.033 ng/mL | Phenolic PAH metabolites (including OH-phenanthrenes) | researchgate.net |

| Accuracy (in urine) | 90.3–118.8% | 16 OH-PAHs | koreascience.kr |

| Precision (RSD, in urine) | < 10% | 16 OH-PAHs | koreascience.kr |

Electromembrane Extraction (EME) for Sample Preparation

Electromembrane Extraction (EME) is a miniaturized liquid phase extraction technique that utilizes an electrical field to transport charged analytes from a sample matrix through a supported liquid membrane (SLM) into an acceptor phase. chromatographyonline.comresearchgate.net EME is proposed as a simple, effective, and eco-friendly sample pretreatment technique for the selective extraction, purification, and enrichment of OH-PAHs, including 2- and this compound, from complex samples like human urine. chromatographyonline.com

This technique offers advantages such as rapid extraction, efficient sample clean-up, and selectivity for ionizable compounds. researchgate.netetn-eme.com EME has been successfully applied for the sensitive determination of trace OH-PAHs in urine samples. chromatographyonline.comresearchgate.net Factors such as the type of SLM solvent, pH of the acceptor phase, extraction voltage, and extraction time are investigated to optimize EME efficiency. chromatographyonline.com

Studies have shown that EME can provide wide linear ranges and low limits of detection for OH-PAHs. For example, a method using EME coupled with liquid chromatography achieved linear ranges of 1–500 ng mL⁻¹ with LODs of 0.05–0.3 ng mL⁻¹ for four OH-PAHs, including 2- and this compound, in human urine. chromatographyonline.com The average recoveries at three spiked levels in human urine ranged from 81.6% to 102.5% with relative standard deviations below 9.4%. chromatographyonline.com EME-HPLC methods have shown potential for detecting trace OH-PAHs in biological samples. chromatographyonline.com

Fluorescence Spectroscopy in Phenanthrol Investigations

Fluorescence spectroscopy is a valuable tool in the investigation of phenanthrols and other fluorescent organic compounds. This technique measures the emission of light by a substance after it has absorbed light, providing insights into its electronic structure and interactions with its environment.

Synchronous Fluorescence Spectrometry (SFS) for PAHols

Synchronous Fluorescence Spectrometry (SFS) is an analytical technique that involves the simultaneous scanning of both excitation and emission wavelengths with a constant wavelength difference (Δλ). mdpi.comresearchgate.net This approach yields narrower and less complex spectra compared to conventional fluorescence spectroscopy, with bands that correspond uniquely to the fluorescing molecule. mdpi.com SFS has been widely applied for the detection and quantitation of PAHs and their oxygenated derivatives (O-PAHs or PAHols). mdpi.comresearchgate.netull.esfigshare.com

SFS offers advantages in the simultaneous analysis of multicomponent samples due to spectral simplification, reduced light scattering, and improved selectivity. researchgate.net The technique has demonstrated high sensitivity for the detection of trace fluorescent compounds, with detection limits in the fractions of parts-per-billion (ng/g) range for PAHs like anthracene, naphthalene, and pyrene in various solvents. mdpi.com SFS can be used for screening samples for the presence and abundance of PAHs and their derivatives. ull.esfigshare.com

Research has explored the use of SFS with multivariate calibration for the determination of PAHs and O-PAHs in complex matrices like printer toner. ull.esfigshare.com This approach can achieve good sensitivity and data compression, with correlation coefficients above 0.95 for calibration functions and acceptable recoveries in analyzing synthetic and real samples when compared to GC-MS/MS. ull.esfigshare.com While potentially less accurate than chromatography in some cases, SFS methods can be faster, simpler, and lower in cost. ull.esfigshare.com

Quenching Studies and Environmental Applications

Fluorescence quenching studies are a sensitive and rapid method to quantify the interactions between a fluorescent organic contaminant, such as phenanthrol, and a quencher. nih.govresearchgate.net Quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground state complex between the fluorophore and the quencher, while dynamic quenching results from molecular collision between the excited fluorophore and the quencher. nih.govresearchgate.net Differentiating between these mechanisms often involves evaluating the change in fluorescence quenching efficiency at different temperatures. acs.orgacs.org

Fluorescence quenching studies have been applied to investigate the interactions of phenanthrols with dissolved organic matter (DOM), such as humic acid (HA), in environmental samples. nih.govresearchgate.net These studies help to understand how the properties of DOM influence the binding and availability of fluorescent contaminants in aquatic and soil environments. For instance, research on 9-phenanthrol (PTR) demonstrated that aromatic components and carbohydrates in humic acids primarily bound with PTR (static quenching), while carboxyl groups showed interactions through dynamic quenching under specific conditions. nih.govresearchgate.net Understanding these quenching mechanisms is crucial for accurately interpreting binding data and predicting the environmental fate and transport of phenanthrols. nih.govresearchgate.net

Fluorescence spectroscopy, including quenching studies, can provide valuable insights into the interactions of phenanthrol derivatives with other molecules, which is relevant in environmental applications and the development of fluorescent probes. mdpi.comaip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Phenanthrol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including phenanthrol derivatives. Both ¹H and ¹³C NMR spectra are routinely used to determine the structure of synthesized products. nih.govipb.pt

For complex phenanthrol derivatives, advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are often necessary to fully resolve and assign resonance lines. nih.govipb.pt These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. For example, ¹H NMR spectroscopy can provide information about the different proton environments in a molecule, including their chemical shifts and coupling patterns, which are indicative of their positions and neighboring atoms. mdpi.comrsc.org ¹³C NMR spectroscopy provides information about the carbon skeleton. rsc.org

NMR spectroscopy is crucial for confirming the structure of synthesized phenanthrol derivatives and investigating their properties. mdpi.commdpi.com It can also be used to study the interactions of phenanthrol derivatives with other molecules and to understand reaction kinetics and thermodynamics in certain cases. mdpi.comrsc.org For instance, ¹H-NMR titration experiments have been used to evaluate the binding ability of molecular probes based on phenanthroline derivatives with anions. mdpi.com Solid-state NMR spectroscopy, in combination with other techniques like X-ray crystallography and theoretical calculations, can be used for the structural analysis of phenanthroline complexes in the solid state. researchgate.net

NMR chemical shifts are particularly informative as they are influenced by the chemical environment of the nuclei being probed. ipb.ptresearchgate.net Advanced NMR techniques are essential for the structural characterization of complex heterocyclic compounds like phenanthrol derivatives, especially when conventional 1D NMR spectra are not sufficiently resolved. ipb.pt

Table 2 provides an overview of the types of information obtained from different NMR techniques relevant to structural elucidation.

| NMR Technique | Information Provided |

| ¹H NMR | Number of different proton environments, chemical shifts (indicating electronic environment), splitting patterns (indicating neighboring protons), integration (relative number of protons) |

| ¹³C NMR | Number of different carbon environments, chemical shifts (indicating hybridization and electronic environment) |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Connectivity between protons (COSY), correlation between protons and carbons directly bonded (HSQC), correlation between protons and carbons across multiple bonds (HMBC) |

| Solid-state NMR | Structural information in the solid phase, including molecular packing and dynamics |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups and study the vibrational modes of a molecule. By measuring the absorption of infrared radiation at different frequencies, an IR spectrum provides a unique molecular fingerprint. The specific frequencies at which a molecule absorbs IR radiation correspond to the vibrational modes of its chemical bonds.

For this compound, IR spectroscopy would be employed to identify key functional groups, such as the hydroxyl (-OH) group and the aromatic C-H and C=C stretching vibrations characteristic of the phenanthrene (B1679779) core. The presence of the hydroxyl group would typically give rise to a characteristic O-H stretching band in the higher frequency region (around 3200-3600 cm⁻¹), with its exact position and breadth influenced by hydrogen bonding. C-H stretching vibrations of aromatic rings appear in the region of 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic system are typically observed between 1450 and 1650 cm⁻¹. Out-of-plane bending vibrations of aromatic C-H bonds in the lower frequency region (600-900 cm⁻¹) can also provide information about the substitution pattern of the phenanthrene ring system.

Studies on related compounds like 1,10-phenanthroline (B135089) demonstrate the utility of IR spectroscopy in identifying characteristic ligand vibrations and observing shifts upon coordination to metal centers, which can indicate the nature of the metal-ligand bond and the electronic state of the metal rsc.orgacs.orgresearchgate.net. While specific IR spectral data for this compound were not found in the consulted sources, the application of this technique would be essential for confirming its structure and studying its interactions.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule, providing insights into its electronic structure and the presence of chromophores. UV-Vis spectra are obtained by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. Absorption bands in this region correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones, such as π to π* and n to π* transitions.

For this compound, the extended aromatic system of the phenanthrene core serves as a significant chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands in the UV region due to π to π* transitions within the conjugated system. The position and intensity of these bands are influenced by the degree of conjugation and the presence of substituents, such as the hydroxyl group at the 3-position. The hydroxyl group, acting as an auxochrome, can influence the electronic system and potentially lead to shifts in the absorption maxima compared to unsubstituted phenanthrene.

Research on 1,10-phenanthroline and its metal complexes highlights the use of UV-Vis spectroscopy to study electronic transitions, including ligand-centered π to π* transitions and metal-to-ligand charge transfer (MLCT) bands scirp.orgdergipark.org.trresearchgate.netresearchgate.netacs.org. These studies show that coordination to metal ions can induce significant changes in the UV-Vis spectra, providing information about the electronic interactions within the complex. While specific UV-Vis data for this compound were not identified in the search results, this technique would be valuable for characterizing its electronic properties and studying its behavior in different environments or upon forming complexes.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Phenanthrol Complexes

Studies on metal complexes with related ligands, such as 1,10-phenanthroline, extensively utilize XRD to determine their solid-state structures rsc.orgekb.egajol.infotandfonline.comresearchgate.netnih.govcambridge.orgacs.orgcambridge.orgrsc.orgresearchgate.netiucr.org. These studies reveal various coordination geometries depending on the metal ion and co-ligands, as well as important intermolecular interactions like hydrogen bonding and π-π stacking that influence crystal packing ajol.infonih.govresearchgate.net. For example, XRD has been used to determine the crystal structures of copper(I) complexes with 1,10-phenanthroline rsc.org, mixed-ligand complexes of transition metals with 1,10-phenanthroline ekb.egajol.info, and lanthanide complexes with 1,10-phenanthroline researchgate.net.

Biological and Bio Inspired Research Involving 3 Phenanthrol

Biotransformation and Metabolism of Phenanthrene (B1679779) into Phenanthrols

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), undergoes biotransformation in various organisms, leading to the formation of hydroxylated metabolites, including phenanthrols. This metabolic process is crucial for the detoxification and excretion of PAHs.

Fungal Metabolism of Phenanthrene to Phenanthrols

Fungi are known to biotransform phenanthrene, often through cometabolism, producing hydroxylated products. Unlike bacteria that may utilize phenanthrene as a sole carbon source, fungi typically metabolize it alongside other substrates. Many nonligninolytic fungi metabolize phenanthrene in a regio- and stereoselective manner via cytochrome P-450 monooxygenase and epoxide hydrolase enzymes. ethz.chresearchgate.net This process can yield various metabolites, including phenanthrene trans-dihydrodiols and phenanthrols such as 1-, 2-, 3-, 4-, and 9-phenanthrols. ethz.chresearchgate.netasm.org These primary metabolites can then undergo subsequent conjugation reactions, forming sulfate, glucoside, and glucuronide conjugates. ethz.chresearchgate.netnih.gov

For instance, the white rot fungus Phanerochaete chrysosporium has been shown to metabolize phenanthrene, producing phenanthrene trans-9,10-dihydrodiol, phenanthrene trans-3,4-dihydrodiol, 9-phenanthrol, 3-phenanthrol, and 4-phenanthrol. asm.org Another fungus, Cunninghamella elegans, primarily produces the trans-1,2-dihydrodiol, with smaller amounts of the trans-3,4- and trans-9,10-dihydrodiols, and a glucoside conjugate of 1-phenanthrol. asm.orgnih.govethz.ch The formation of phenanthrols in fungi can occur through the dehydration of trans-dihydrodiols or the rearrangement of arene oxides. ethz.ch

Mammalian Metabolism and Urinary Excretion of Phenanthrol Metabolites

In mammals, phenanthrene is metabolized by cytochrome P-450 enzymes, primarily into less toxic, water-soluble mono-hydroxylated PAHs (OH-PAHs), including phenanthrols. researchgate.netresearchgate.net These metabolites are often conjugated with glucuronide or sulfate and excreted in urine. researchgate.netresearchgate.netcdc.gov

Studies in rats and guinea pigs have identified various phenanthrene metabolites in urine, including 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene, alongside dihydrodiol conjugates. cdc.govnih.gov The excretion profile of phenanthrol and dihydrodiol conjugates can show individual variations. cdc.gov For example, in rats, 9-phenanthrol was observed in urine as a second-day metabolite following phenanthrene administration, often accompanied by other metabolites like 9-hydroxy-10-methylthio-9,10-dihydrophenanthrene. nih.gov Urinary excretion of OH-PAHs serves as a common biomarker for assessing PAH exposure in humans. researchgate.netresearchgate.net

Biomedical Applications and Therapeutic Potential of Phenanthroline Derivatives

While the outline heading mentions "Phenanthrol Derivatives," the subsections specifically refer to "Phenanthroline Derivatives." Phenanthroline is a distinct heterocyclic compound containing nitrogen atoms within its structure, unlike phenanthrol which is a hydroxylated phenanthrene. Research has explored the biomedical potential of phenanthroline derivatives, particularly their activity against malaria, cancer, and microbial infections.

Phenanthroline Derivatives as Antiplasmodial Agents

The 1,10-phenanthroline (B135089) skeleton has been identified as a promising lead compound in the search for new antimalarial agents. sciforum.net Derivatives of 1,10-phenanthroline have demonstrated antiplasmodial activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. sciforum.netscispace.comugm.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of phenanthroline derivatives and their antiplasmodial activity. ugm.ac.id These studies have shown correlations between antiplasmodial activity and electronic structure parameters, such as atomic net charges at specific positions on the 1,10-phenanthroline skeleton. ugm.ac.id

Research has also involved the synthesis and evaluation of novel phenanthroline derivatives with amino-alcohol and amino-ether substituents, which have shown in vivo antiplasmodial activity in mouse models infected with Plasmodium berghei. nih.govresearchgate.net For instance, specific amino-ether and amino-alcohol derivatives demonstrated significant suppression of parasitemia in infected mice. researchgate.net

Antitumor and Antimicrobial Activity of Phenanthroline-based Compounds

Phenanthroline-based compounds, particularly metal complexes incorporating 1,10-phenanthroline, have shown promising antitumor and antimicrobial activities. acs.orgnih.govspandidos-publications.comacs.orgnih.govresearchgate.net The coordination of metal ions with the phenanthroline ligand can enhance their biological activity. nih.gov

Hemiprotonic phenanthroline-phenanthroline compounds, synthesized through phenanthroline dimerization, have exhibited both selective antitumor effects and broad-spectrum antibacterial and antifungal activities. acs.orgnih.gov These compounds have shown activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus. acs.orgnih.gov In animal models, a hemiprotonic phenanthroline compound retarded the proliferation of hepatoma cells and helped remedy fungal infections caused by Cryptococcus neoformans. acs.orgnih.gov

Metal complexes of 1,10-phenanthroline with metals like copper(II), manganese(II), and silver(I) have demonstrated antibacterial activity against multidrug-resistant clinical isolates. nih.gov Gold(III)-chelated coordination compounds featuring 1,10-phenanthroline derivatives have also shown antibacterial and antibiofilm activities, particularly against anaerobic bacterial strains. acs.org

Mechanisms of Action (e.g., Induction of Cell Apoptosis, Inhibition of Transcription Factors)

The mechanisms underlying the antitumor and antimicrobial activities of phenanthroline-based compounds are diverse and can involve multiple pathways.

One significant mechanism is the induction of cell apoptosis in tumor cells. acs.orgnih.govspandidos-publications.comoncotarget.com Hemiprotonic bis-phenanthroline compounds have been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. bvsalud.org Copper(II) complexes of phenanthroline have also been found to induce apoptosis in colorectal cancer cells, including oxaliplatin-resistant lines. spandidos-publications.com This induction of apoptosis can be mediated through various pathways, including the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. spandidos-publications.com

Inhibition of transcription factors is another proposed mechanism of action for some phenanthroline-based compounds. acs.orgnih.govspandidos-publications.comoncotarget.combvsalud.org Hemiprotonic bis-phenanthroline has been shown to induce HCC apoptosis by downregulating the expression of the oncogene transcription factor PLAGL2, which in turn leads to the downregulation of its downstream proteins. acs.orgnih.govbvsalud.org Additionally, copper coordination compounds with diimines, including phenanthroline derivatives, can affect transcription factors like p53, a zinc-binding transcription factor involved in cell cycle and apoptosis. oncotarget.com These compounds can upregulate p53 expression, contributing to their cytotoxic activity. oncotarget.com

Metal-phenanthroline complexes can also exert their effects by altering metallostasis and redox homeostasis in cells. oncotarget.com Some derivatives can bind and transport metal ions like copper into cells, leading to the induction of oxidative stress. oncotarget.com This oxidative stress can cause DNA strand breaks, which is a potent signal for p53 induction and subsequent apoptosis. oncotarget.com

For antimicrobial activity, the mechanisms can involve redox mechanisms and the ability to inhibit biofilm formation. acs.org Metal-phenanthroline complexes can potentially target different biochemical pathways in bacteria. researchgate.net Mutations in bacterial genomes in response to exposure to metal-phenanthroline complexes have been observed in genes involved in cellular respiration, polyamine biosynthetic pathways, and virulence mechanisms, providing insights into acquired resistance mechanisms and potential targets. nih.gov

Here is a table summarizing some of the research findings on the biological activities of phenanthroline derivatives:

| Compound Type | Biological Activity | Organism/Cell Line | Key Findings / Mechanism | Source |

| Hemiprotonic bis-phenanthroline | Antitumor, Antimicrobial | Hepatocellular carcinoma cells, S. aureus, C. neoformans | Induces apoptosis (downregulates PLAGL2), broad-spectrum antibacterial and antifungal activity. acs.orgnih.govbvsalud.org | acs.orgnih.govbvsalud.org |

| Copper(II)-phenanthroline complex | Antitumor | Colorectal cancer cells (HCT116, SW480) | Induces apoptosis (ROS generation, downregulates JAK2/STAT5 pathway, Bcl-2, survivin). spandidos-publications.com | spandidos-publications.com |

| Phenanthroline derivatives | Antiplasmodial | Plasmodium falciparum (various strains), P. berghei | Activity against chloroquine-sensitive and resistant strains; QSAR studies show correlation with electronic structure; in vivo activity in mice. sciforum.netscispace.comugm.ac.idnih.govresearchgate.net | sciforum.netscispace.comugm.ac.idnih.govresearchgate.net |

| Metal-phenanthroline complexes | Antibacterial, Antibiofilm | Multidrug-resistant bacteria, anaerobic bacteria | Activity against various strains; can inhibit biofilm growth; redox mechanisms; potential targets in cellular respiration, polyamine synthesis. acs.orgnih.gov | acs.orgnih.gov |

| 2,9-dimethyl-1,10-phenanthroline-5,6-dione (phendione), 2,9-dimethyl-1,10-phenanthroline (cuproindione) | Cytotoxic | Neuroblastoma cells (SH-SY5Y) | Bind/transport copper; induce oxidative stress; cause apoptosis; alter redox/copper homeostasis; upregulate p53. oncotarget.com | oncotarget.com |

Activity Against Drug-Resistant Microbes

Metal complexes incorporating phenanthroline ligands, a class that includes derivatives like this compound, have demonstrated promising therapeutic capabilities against a range of bacteria, including drug-resistant strains. Studies have investigated the antibacterial activity of metal complexes against multidrug-resistant clinical isolates such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.gov Complexes containing the phenanthroline ligand have shown higher levels of antibacterial activity compared to their simple salt and dicarboxylic acid precursors. nih.gov For instance, metal complexes with 1,10-phenanthroline have exhibited in vivo efficacy against Pseudomonas aeruginosa infections. mdpi.com Research on metal complexes with 1,10-phenanthroline has also indicated antibacterial activities against Proteus and Klebsiella. lp.edu.ua Cobalt(II) and cobalt(III) complexes with 1,10-phenanthroline have shown activity against pathogenic bacteria and fungi, including E. coli and P. aeruginosa. tandfonline.com The development of metal-phenanthroline complexes is an active area of research aiming to overcome antibiotic resistance through novel mechanisms of action. researchgate.net

Development of Metal Complexes with Phenanthrol Ligands for Biological Activity

The coordination chemistry of phenanthrols, particularly 1,10-phenanthroline and its derivatives, with transition metals has been extensively explored for the development of compounds with diverse biological activities. taylorandfrancis.com Phenanthroline acts as a strong chelating bidentate ligand, forming stable complexes with metal ions through its nitrogen atoms. taylorandfrancis.comwikipedia.org The planar aromatic structure of phenanthroline complexes facilitates interactions with biological macromolecules like DNA, contributing to their observed biological effects, including cytotoxic activity. taylorandfrancis.comwikipedia.org

Iron(III) and Cobalt(III) Complexes

Iron and cobalt complexes incorporating phenanthroline ligands have been synthesized and investigated for their biological properties. Studies have reported on mixed ligand complexes of Cobalt(III) and Iron(III) exhibiting antimicrobial activity. researchgate.net Binuclear metal complexes of Fe(II) and Co(II) synthesized with 1,10-phenanthroline as a secondary ligand have shown significant antibacterial effects against Proteus and Klebsiella species, in some cases demonstrating more significant effects than a standard antibiotic like Amikacin. lp.edu.ua Research has also focused on cobalt(II) and cobalt(III) complexes with 1,10-phenanthroline, evaluating their antimicrobial properties against various pathogenic bacteria and fungi. tandfonline.com Cobalt(III) complexes, in particular, have garnered interest for their antimicrobial and antitumor properties. nih.gov Biomimetic complexes of Fe(III) and Co(II) with 1,10-phenanthroline and other ligands have also been synthesized and screened for antibacterial activity. tandfonline.com Furthermore, Co(II) and Fe(II) complexes with phenanthroline and caffeine have been studied for their biological processes and antimicrobial activities. jmaterenvironsci.com

DNA Interaction Studies

A significant area of research involves the interaction of metal complexes containing phenanthrol ligands with DNA. The planar structure of phenanthroline complexes facilitates their interaction with the DNA double helix, often through intercalation between base pairs or binding to the grooves. taylorandfrancis.comwikipedia.orgresearchgate.net Various techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements, are employed to study these interactions. farmaciajournal.comnih.govmdpi.com Changes in the UV-Vis spectrum, such as hypochromism and bathochromic shifts, are indicative of intercalation. farmaciajournal.commdpi.com Fluorescence quenching of the complex in the presence of DNA also suggests an interaction. farmaciajournal.comnih.govmdpi.com

Studies on platinum(II) complexes with phenanthroline and its derivatives have shown that these complexes can intercalate into DNA. researchgate.netnih.gov Cobalt(II) phenanthroline complexes have also been investigated for their DNA interaction mechanisms, with spectroscopic studies suggesting an intercalative binding mode. mdpi.com The interaction of metal complexes with DNA can lead to DNA damage or cleavage, which is considered a mechanism for their potential cytotoxic or antimicrobial effects. nih.govresearchgate.netnih.govchim.it Copper-phenanthroline complexes, for instance, are known to oxidatively damage and cleave nucleic acids. nih.gov The interaction of metal complexes derived from phenanthroline with DNA is an area of interest due to the potential for selective binding at intercalation sites and the induction of chemical nuclease activity. chim.it

Role as Biomarkers of Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)

Hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs), including hydroxyphenanthrenes such as this compound (3-hydroxyphenanthrene), are recognized as valuable biomarkers for assessing internal exposure to PAHs. nih.govmdpi.comresearchgate.net PAHs are environmental pollutants generated from incomplete combustion processes, and exposure can occur through various routes, including inhalation, ingestion, and dermal contact. nih.gov

Studies have consistently shown significantly higher concentrations of hydroxyphenanthrenes, including 3-hydroxyphenanthrene, in the urine of individuals exposed to PAHs compared to control groups. nih.govnih.gov For example, elevated levels of 3-hydroxyphenanthrene have been observed in the urine of smokers compared to nonsmokers. nih.gov Similarly, taxi drivers, who are exposed to vehicular emissions (a source of PAHs), have shown higher median concentrations of 3-hydroxyphenanthrene in their urine compared to control groups. nih.gov The analysis of hydroxyphenanthrene metabolites in urine is a widely accepted method for biological monitoring of PAH exposure in both occupational and environmental settings. mdpi.comresearchgate.netresearchgate.net The detection of these metabolites reflects the body's metabolism of absorbed PAHs. nih.govresearchgate.net

Materials Science and Optoelectronic Applications of Phenanthrol Derivatives

Phenanthrols in Advanced Materials Chemistry

Phenanthroline derivatives are recognized as aza-polycyclic aromatic hydrocarbons (aza-PAHs) that possess attractive optical and semiconducting properties. oup.com Their ability to form stable complexes with metal ions, particularly transition metals, is a key property that makes them useful in various applications, including sensing and as components in molecular electronics. ontosight.ai The planar and rigid molecular framework of these compounds allows for efficient π-π stacking interactions, which contributes to their potential in organic electronic devices. ontosight.ai Chemical modifications of phenanthroline ligands can lead to improved stability of their metal complexes in films, which is crucial for the development of stable optoelectronic devices like luminescent solar concentrators. nih.gov

Luminescent Properties and Fluorescent Probes

The luminescent properties of phenanthrol derivatives are central to their applications in optoelectronics and as fluorescent probes. These compounds can exhibit photoluminescence, and their emission characteristics can be tuned through structural modifications. ontosight.aiacs.org For instance, the photophysical features of phenanthroline ligands are significantly impacted by substituents, influencing the photoluminescent properties of the resulting materials. azonano.com

Phenanthrene-based compounds have been explored for the development of photoactivatable fluorescent probes (PFPs). These probes are designed to exhibit quenched fluorescence initially and become fluorescent upon irradiation with specific wavelengths of UV light. researchgate.netresearchgate.net This photoactivation is often achieved through mechanisms like photoinduced electron transfer (PET), where a photo-cleavable group is attached to a fluorophore. researchgate.netnih.gov Upon photolysis of the cleavable bond, the fluorophore is released or its electronic structure is altered, restoring or enhancing its fluorescence. researchgate.netresearchgate.netnih.gov This approach offers spatiotemporal control over fluorescence, which is valuable for applications like live-cell imaging. researchgate.netresearchgate.net

Phenanthroline derivatives are utilized in the development of fluorescent sensors for detecting various analytes, including metal ions. researcher.liferesearchgate.net The ability of these compounds to coordinate with metal ions can lead to changes in their photophysical properties, such as fluorescence enhancement or color changes, enabling their use as chemosensors. ontosight.airesearchgate.net Derivatization at different positions of the phenanthroline core can tune their ability to act as chemosensors for specific cations and anions by perturbing their energy levels and inducing detectable changes in UV-Vis and fluorescence properties. researchgate.net Beyond sensing, the luminescent properties of phenanthroline derivatives make them suitable for use in optoelectronic devices, where they can function as emissive materials or sensitizers to improve device efficiency. ontosight.ai Their metal complexes can exhibit interesting optical and electrical properties, making them suitable for use in optoelectronic devices and as components in molecular electronics. ontosight.ai

Thermally Activated Delayed Fluorescence (TADF) is a phenomenon where molecules can efficiently convert triplet excitons into singlet excitons through reverse intersystem crossing (rISC), leading to high photoluminescence quantum yields. rsc.org Phenanthroline derivatives have been investigated for their TADF properties. researchgate.netmjcce.org.mkresearchgate.netacs.org Some phenanthrene (B1679779) and phenanthroline derivatives have shown narrow singlet-triplet transition energies, indicating their potential for TADF applications. mjcce.org.mk Studies have demonstrated that phenanthroline derivatives can be employed as TADF emitters for high-efficiency OLEDs. researchgate.net The design of TADF emitters often involves incorporating electron donor and acceptor moieties into the molecule, promoting charge transfer characteristics in the excited state. rsc.org Phenanthroline derivatives, due to their electron-accepting nature, can be combined with electron-donating units to create TADF-active molecules. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenanthroline derivatives are widely used in organic light-emitting diodes (OLEDs) and have also found applications in organic photovoltaics (OPVs). scilit.comresearchgate.net Their utility in these devices stems from their favorable electronic and optical properties, including their ability to act as charge transport materials and emitters. oup.comresearchgate.netnih.gov

Phenanthroline derivatives are particularly significant for their application as electron-transporting materials (ETMs) and electron-injection layers (EILs) in OLEDs. researchgate.netoup.comrsc.orgoup.com Materials like bathocuproine (BCP) and bathophenanthroline (B157979) are well-known examples of phenanthroline derivatives used in these roles. oup.com These materials are crucial for efficiently transporting electrons from the cathode to the emissive layer, influencing device performance and operating voltage. researchgate.netoup.com Novel phenanthroline derivatives have been synthesized and investigated as electron-transport layers, showing promising results with remarkable performances and lower operating voltages compared to devices using traditional materials like Alq3. researchgate.netoup.com

Donor-Acceptor (D-π-A) Architectures in Organic Semiconductors

Phenanthrene and phenanthroline derivatives are explored as potential components in organic semiconductors, particularly within Donor-π-Acceptor (D-π-A) architectures mjcce.org.mkresearchgate.netsemanticscholar.org. In these systems, an electron-donating unit (D) and an electron-accepting unit (A) are linked by a π-conjugated bridge, which often incorporates the phenanthrene or phenanthroline core. This design facilitates intramolecular charge transfer (ICT), a key process for the function of organic semiconductors in devices like organic solar cells and organic light-emitting diodes (OLEDs) mjcce.org.mkresearchgate.netsemanticscholar.orgbeilstein-journals.org.

Computational studies using Density Functional Theory (DFT) have investigated series of phenanthrene and phenanthroline derivatives within D-π-A motifs to assess their potential for organic solar cells, thermally activated delayed fluorescence (TADF), and nonlinear optics mjcce.org.mkresearchgate.netsemanticscholar.org. These studies indicate that the inter-frontier energy gap of these compounds falls within the range characteristic of semiconductors mjcce.org.mkresearchgate.netsemanticscholar.org. Some phenanthroline-based D-π-A compounds have shown very narrow triplet-singlet transition energies, suggesting potential for future TADF applications mjcce.org.mksemanticscholar.org. The nonlinear optical characteristics, such as total molecular dipole moment, linear polarizability, and hyperpolarizability, have also been investigated computationally, indicating the potential nonlinear optic property of these systems mjcce.org.mksemanticscholar.org.

The incorporation of the phenanthroline structure into organic dyes can enhance the excited state lifetime and expand the conjugated length, improving light absorption and photocatalytic activity researchgate.netnih.gov. For instance, organic dyes based on a phenanthrenequinone (B147406) derivative have been used as a π-conjugated bridge in D-π-A structured organic dyes for dye-sensitized solar cells (DSSCs) researchgate.net. Research has shown that modifying the electron donor unit in such dyes can influence their absorption spectra and photovoltaic performance researchgate.net.

Catalysis and Photocatalysis

Phenanthrol and, more prominently, phenanthroline derivatives are widely utilized in various catalytic and photocatalytic applications, leveraging their ability to coordinate with metal ions or act as organocatalysts acs.orgresearchgate.netrsc.org.

Chiral Ligands in Asymmetric Catalysis

Chiral phenanthroline derivatives serve as important ligands in asymmetric catalysis, enabling enantioselective reactions acs.orgresearchgate.netrsc.orgscilit.comresearchgate.netacs.orgdaneshyari.comcapes.gov.br. Their rigid and planar structure, along with the ability to strongly chelate transition metal ions, allows for the creation of a well-defined chiral environment around the metal center, which is crucial for inducing high enantioselectivity researchgate.netrsc.orgdaneshyari.com.

Studies have explored the design and synthesis of novel chiral phenanthroline ligands for applications in asymmetric transformations. For example, axially chiral N,N-ligands derived from a BINOL-based skeleton and phenanthroline have been developed and shown to be effective in promoting Pd-catalyzed asymmetric allylic amination and alkylation reactions, achieving high yields and enantiomeric excesses acs.org.

Another class of chiral N,N,O-tridentate phenanthroline ligands bearing an axially chiral binaphthyl backbone has been synthesized and successfully applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes, demonstrating high enantioselectivity rsc.org. Research has focused on the substituent effects on these ligands to optimize catalytic activity and enantioselectivity rsc.org.

The high coordinating ability of phenanthroline derivatives towards transition metals makes them attractive platforms for asymmetric catalysis researchgate.netrsc.org. While introducing chiral centers directly onto the phenanthroline scaffold can be challenging, strategies involving the incorporation of chiral units, such as binaphthyl or bicyclo[3.3.0]octane frameworks, have proven successful in developing effective chiral ligands rsc.orgdaneshyari.com.

Metal-Free Biaryl Coupling Reactions Involving Phenanthroline Derivatives

Phenanthroline derivatives have been explored as additives or catalysts in metal-free biaryl coupling reactions ucl.ac.ukacs.orgrsc.orgacs.orgnih.gov. These reactions offer environmentally friendly alternatives to traditional transition-metal-catalyzed cross-coupling methods for forming carbon-carbon bonds and synthesizing biaryl compounds acs.orgacs.orgnih.gov.

Historically, phenanthroline or diamine derivatives were considered essential additives in certain transition-metal-free C-H activation and biaryl coupling reactions promoted by bases like potassium tert-butoxide (KOtBu) ucl.ac.ukacs.orgrsc.org. However, some research suggests that KOtBu alone can promote these reactions in the absence of amine or bipyridine catalysts, and that the phenanthroline additive might be rapidly destroyed under the reaction conditions ucl.ac.ukrsc.org.

Despite these findings, phenanthroline derivatives have been utilized in reported transition-metal-free protocols for the cross-coupling of unactivated arenes and aryl halides, often in combination with metal tert-butoxides acs.orgacs.org. These protocols typically involve a mechanism that includes the generation of an aryl radical, addition of the aryl radical to an arene, and subsequent electron and proton transfer to yield the biaryl product acs.org. The role of the phenanthroline derivative in such systems has been a subject of investigation, with some studies suggesting they can facilitate the single-electron transfer process acs.org.

Organocatalyzed Photoinduced Electron/Energy Transfer (PET-RAFT) Polymerization

Phenanthroline derivatives have emerged as efficient metal-free organic photocatalysts for photoinduced electron/energy transfer reversible addition–fragmentation chain transfer (PET-RAFT) polymerization researchgate.netnih.govacs.orgbohrium.comresearcher.life. This technique allows for controlled radical polymerization mediated by visible light.